molecular formula C9H8ClFO B175365 3-(3-Fluorophenyl)propanoyl chloride CAS No. 148960-31-0

3-(3-Fluorophenyl)propanoyl chloride

Cat. No.: B175365
CAS No.: 148960-31-0
M. Wt: 186.61 g/mol
InChI Key: DEGMFYNULJKSFA-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Reactivity
This compound C₉H₇ClFO ~188.6 (calc.) Fluorine at meta-phenyl position Likely pharmaceutical intermediates
3-(3-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 Bromine at meta-phenyl position Intermediate in organic synthesis
3-(Trichlorogermyl)propanoyl chloride C₃H₄Cl₄GeO 270.49 Germanium trichloride group Specialized organometallic synthesis
3-(2-Chloropyridin-3-yl)propanoyl chloride C₈H₇Cl₂NO ~220.06 (calc.) Chloropyridine heterocycle Synthesis of bioactive molecules
3-(4-Methoxyphenyl)propanoyl chloride C₁₀H₁₁ClO₂ ~198.6 (calc.) Methoxy group at para-phenyl position Cholesterol derivative synthesis

Key Observations :

  • Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.
  • Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .
  • Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .

Physical and Chemical Properties

  • Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.
  • Reactivity :
    • Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .
    • highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .

Properties

CAS No.

148960-31-0

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

3-(3-fluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2

InChI Key

DEGMFYNULJKSFA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCC(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-fluorophenyl)propanoic acid (2.50 g, 14.9 mmol) and dichlorosulfane (10 mL) under N2 was refluxed for 3 h. The mixture was cooled to rt and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluorohydrocinnamic acid (28 g) in thionyl chloride (90 ml) was heated at reflux for 3 hours. 3-Fluorohydrocinnamoyl chloride (27 g) was isolated by distillation (150°-110° C. @ ca 20 mm.Hg).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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reactant
Reaction Step One
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Extracted from reaction SMILES
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Reaction Step One

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